

Application Notes: The Synthesis of Fenson, an Acaricide

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Compound of Interest

Compound Name: *Fenson*

Cat. No.: *B166868*

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Introduction

Fenson, chemically known as 4-chlorophenyl benzenesulfonate, is a non-systemic acaricide used to control mite eggs and young mites on crops such as cotton and fruit trees.^[1] While not a reagent for general organic synthesis, its own production involves a key transformation that is illustrative of esterification reactions of sulfonic acids. This document outlines the primary application of **Fenson** and provides a detailed protocol for its synthesis, which is its main relevance in the context of applied organic chemistry.

Primary Application: Acaricide

Fenson was developed by Dow Chemical Co. in 1949 and functions as a pesticide specifically targeting mites.^[1] It exhibits high activity against the eggs of phytophagous mites and has a long residual effect.^[1] It is typically formulated as a wettable powder for agricultural use.^{[2][3]}

Synthesis of Fenson

The industrial synthesis of **Fenson** involves the reaction of p-chlorophenol with benzenesulfonyl chloride. An alternative described method involves the interaction of p-chlorobenzenesulfonic acid and chlorosulfonic acid.^[1] The more direct and commonly cited method is the esterification of 4-chlorophenol with benzenesulfonyl chloride.

Reaction Scheme:

Quantitative Data for Fenson Synthesis

The following table summarizes the key reactants and conditions for the synthesis of **Fenson**. Please note that specific laboratory-scale quantitative data such as reaction yields under various conditions are not extensively available in the provided search results, so the data is based on the described industrial process.

Reactant/Reagent	Molecular Formula	Molar Mass (g/mol)	Role in Reaction
4-Chlorophenol	C ₆ H ₅ ClO	128.56	Nucleophile (Aryl Alcohol)
Benzenesulfonyl chloride	C ₆ H ₅ ClO ₂ S	176.62	Electrophile
Base (e.g., Pyridine, NaOH)	-	-	Acid Scavenger
Solvent (e.g., Dichloromethane)	CH ₂ Cl ₂	84.93	Reaction Medium

Experimental Protocol: Synthesis of Fenson

This protocol is a generalized procedure based on the principles of Schotten-Baumann reactions for the synthesis of sulfonic acid esters.

Objective: To synthesize **Fenson** (4-chlorophenyl benzenesulfonate) from 4-chlorophenol and benzenesulfonyl chloride.

Materials:

- 4-Chlorophenol
- Benzenesulfonyl chloride
- Pyridine or aqueous Sodium Hydroxide (10%)
- Dichloromethane (or other suitable inert solvent)

- Hydrochloric acid (5%)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Beakers, magnetic stirrer, stirring bar, dropping funnel, round-bottom flask, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

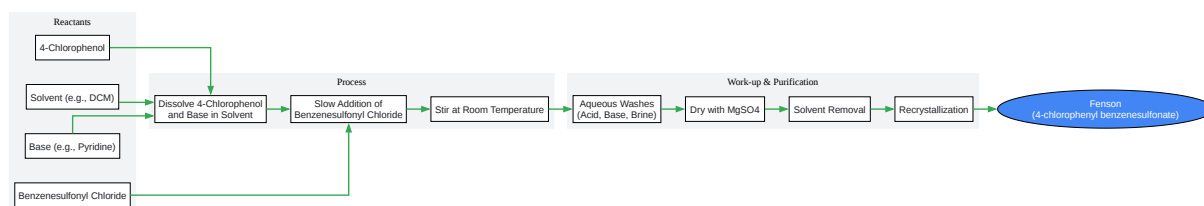
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chlorophenol in dichloromethane.
- **Addition of Base:** Add an equimolar amount of pyridine to the solution to act as an acid scavenger. Alternatively, an aqueous solution of sodium hydroxide can be used in a biphasic system.
- **Addition of Benzenesulfonyl Chloride:** Slowly add an equimolar amount of benzenesulfonyl chloride to the stirred solution from the dropping funnel. The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux.
- **Reaction:** After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).
- **Work-up:**
 - Transfer the reaction mixture to a separatory funnel.
 - Wash the organic layer sequentially with 5% hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.
 - Dry the organic layer over anhydrous magnesium sulfate.
- **Isolation and Purification:**
 - Filter off the drying agent.

- Remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield **Fenson** as a white solid.[1]

Safety Precautions:

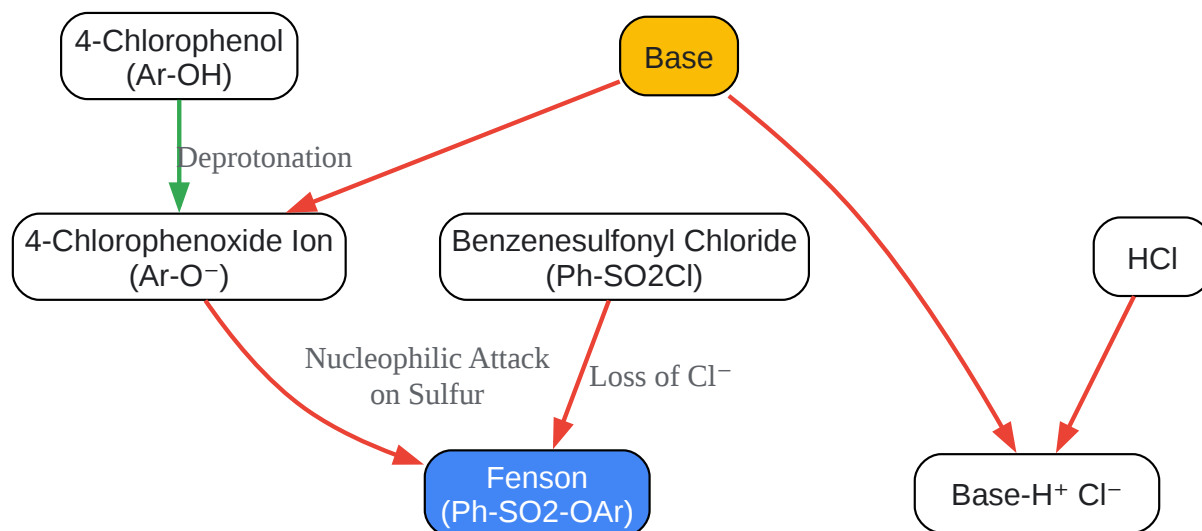
- Benzenesulfonyl chloride is corrosive and lachrymatory; handle in a fume hood.
- Pyridine is flammable and toxic; handle with care.
- Dichloromethane is a volatile and potentially carcinogenic solvent; use appropriate personal protective equipment.

Diagrams



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Caption: Experimental workflow for the synthesis of **Fenson**.



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Caption: Simplified reaction mechanism for **Fenson** synthesis.

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